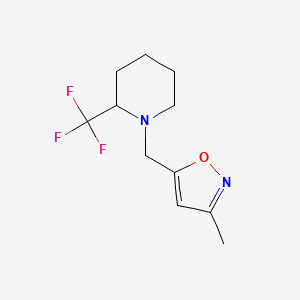
N-tert-butyl-3-methylidenepiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-tert-butyl-3-methylidenepiperidine-1-carboxamide” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are important in the pharmaceutical industry, with derivatives present in more than twenty classes of pharmaceuticals .
Scientific Research Applications
N-tert-butyl-3-methylidenepiperidine-1-carboxamide has been used in a variety of scientific research applications, including molecular biology, biochemistry, and pharmacology. This compound has been used to study the effects of various drugs on the body, as well as to study the regulation of various physiological processes. This compound has also been used to study the effects of various environmental factors on the body, including temperature, light, and humidity.
Mechanism of Action
N-tert-butyl-3-methylidenepiperidine-1-carboxamide is believed to act as a modulator of various physiological processes, such as cell proliferation, apoptosis, and inflammation. This compound is believed to act by binding to specific receptors on the cell surface, which then triggers a cascade of biochemical reactions that results in the desired physiological response.
Biochemical and Physiological Effects
This compound has been studied for its potential role in the regulation of various physiological processes, such as cell proliferation, apoptosis, and inflammation. Studies have shown that this compound can modulate the activity of various enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cellular processes. In addition, this compound has been shown to have anti-inflammatory and anti-cancer activity, as well as to have protective effects against oxidative stress.
Advantages and Limitations for Lab Experiments
N-tert-butyl-3-methylidenepiperidine-1-carboxamide is a stable, water-soluble compound that is easy to synthesize and store. It is also relatively non-toxic, making it suitable for use in a variety of lab experiments. However, this compound has a relatively short half-life, which can limit its usefulness in some experiments. In addition, this compound is not as widely available as some other compounds, which can make it difficult to obtain.
Future Directions
N-tert-butyl-3-methylidenepiperidine-1-carboxamide has a wide range of potential applications in scientific research. In the future, this compound could be used to study the effects of various drugs on the body, as well as to study the regulation of various physiological processes. In addition, this compound could be used to study the effects of various environmental factors on the body, such as temperature, light, and humidity. This compound could also be used to study the effects of various drugs on the body, as well as to study the regulation of various physiological processes. Finally, this compound could be used to study the effects of various environmental factors on the body, such as temperature, light, and humidity.
Synthesis Methods
N-tert-butyl-3-methylidenepiperidine-1-carboxamide is synthesized from the reaction of tert-butyl-3-methylidenepiperidine-1-carboxylic acid and tert-butyl-3-methylidenepiperidine-1-carboxamide in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is a water-soluble compound. The reaction can be carried out at room temperature or at elevated temperatures, and the reaction rate can be increased by increasing the concentration of the acid.
properties
IUPAC Name |
N-tert-butyl-3-methylidenepiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9-6-5-7-13(8-9)10(14)12-11(2,3)4/h1,5-8H2,2-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTRHQSRQIMWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(=C)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6428417.png)
![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B6428419.png)
![2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6428430.png)
![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B6428436.png)
![3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6428441.png)
![N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6428456.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6428459.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6428461.png)
![2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B6428467.png)
![3-chloro-4-fluoro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6428472.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B6428477.png)

![4-[(oxan-4-yl)methyl]morpholine](/img/structure/B6428503.png)
![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)